

# physical and chemical properties of 3,4,4-trimethyl-2-cyclohexen-1-one

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## Compound of Interest

Compound Name: 2-Cyclohexen-1-one, 3,4,4-trimethyl-

Cat. No.: B103722

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## An In-depth Technical Guide on 3,4,4-Trimethyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

### Introduction

3,4,4-Trimethyl-2-cyclohexen-1-one, with the CAS number 17299-41-1, is a cyclic ketone belonging to the class of  $\alpha,\beta$ -unsaturated carbonyl compounds.<sup>[1][2]</sup> Its chemical structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, suggests a range of potential chemical reactivities and makes it a molecule of interest in synthetic organic chemistry. This guide provides a summary of its known physical and chemical properties, with comparative data from a related isomer where specific information is unavailable.

### Physicochemical Properties

Quantitative experimental data for 3,4,4-trimethyl-2-cyclohexen-1-one is not readily available in public databases.<sup>[1]</sup> The following table summarizes the known identifiers for this compound and provides a comparison with the well-characterized isomer, 3,5,5-trimethyl-2-cyclohexen-1-one (isophorone).

Property	3,4,4-Trimethyl-2-cyclohexen-1-one	3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone)
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O[1]	C <sub>9</sub> H <sub>14</sub> O[3]
Molecular Weight	138.21 g/mol [1]	138.21 g/mol [3]
CAS Number	17299-41-1[1]	78-59-1[3]
Melting Point	Not available[1]	-8 °C[3]
Boiling Point	Not available[1]	213-214 °C[3]
Density	Not available[1]	0.92 g/mL[3]
Refractive Index	Not available[1]	1.4780[3]
Solubility	Not available	Data not readily available

## Synthesis

A synthetic route to 3,4,4-trimethyl-2-cyclohexen-1-one has been reported in the Journal of the American Chemical Society in 1990. However, the detailed experimental protocol from this publication could not be retrieved within the scope of this search. General methods for the synthesis of cyclohexenone derivatives are well-established in organic chemistry and often involve intramolecular cyclization reactions or oxidation of corresponding cyclohexenols.[4]

## Spectroscopic Data

Detailed experimental spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR) for 3,4,4-trimethyl-2-cyclohexen-1-one are not available in the searched databases. The NIST WebBook provides a mass spectrum for this compound.[2] For reference, spectral data for other isomers, such as 2,4,4-trimethylcyclohex-2-en-1-one, are available in various chemical databases.[5]

## Chemical Reactivity

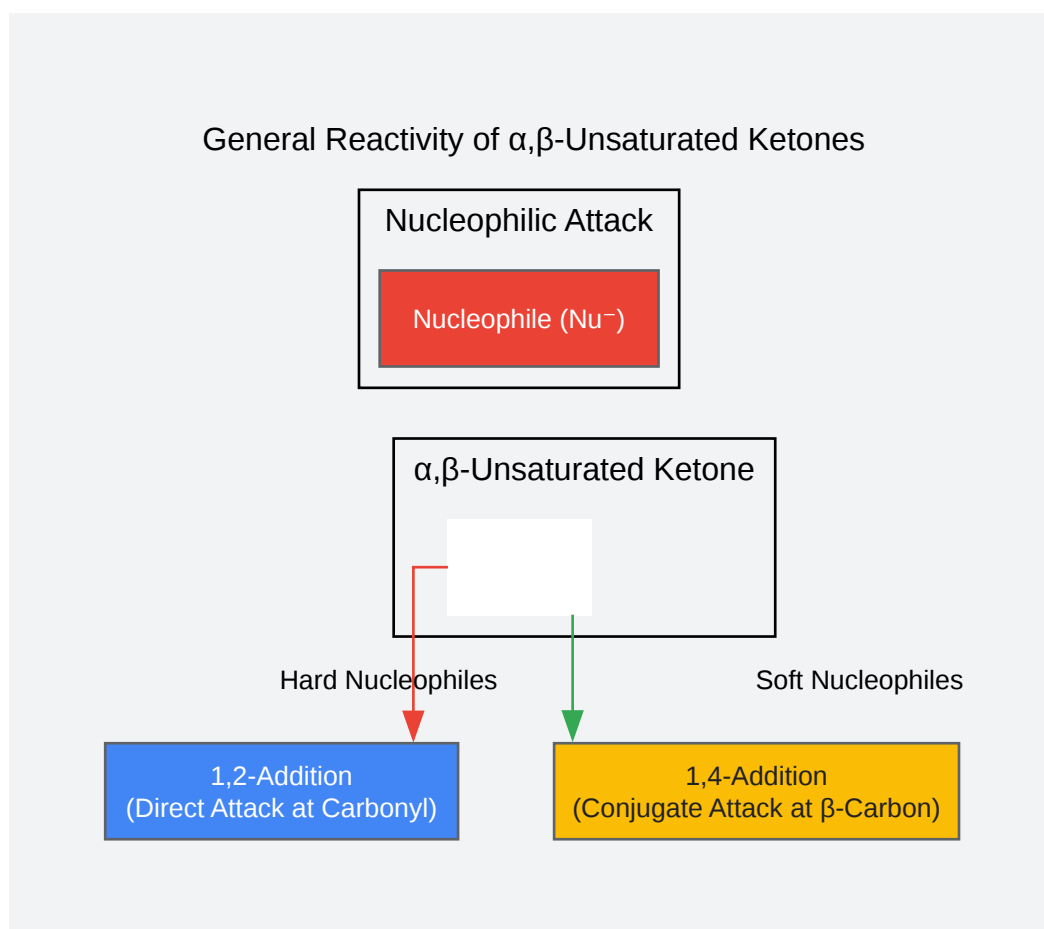
As an  $\alpha,\beta$ -unsaturated ketone, 3,4,4-trimethyl-2-cyclohexen-1-one is expected to exhibit reactivity at both the carbonyl carbon and the  $\beta$ -carbon of the alkene due to the conjugated  $\pi$ -

system. The electronegative oxygen atom polarizes the molecule, creating electrophilic sites susceptible to nucleophilic attack.

Key reactive features include:

- 1,2-Addition (Direct Addition): Nucleophilic attack directly at the carbonyl carbon.
- 1,4-Addition (Conjugate Addition or Michael Addition): Nucleophilic attack at the  $\beta$ -carbon, which is a soft electrophilic center. This is a common reaction pathway for  $\alpha,\beta$ -unsaturated carbonyls.

The following diagram illustrates the general reactivity of an  $\alpha,\beta$ -unsaturated ketone.



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Caption: Electrophilic sites of  $\alpha,\beta$ -unsaturated ketones.

## Biological Activity and Toxicology

There is no specific information available regarding the biological activity, signaling pathways, or toxicological profile of 3,4,4-trimethyl-2-cyclohexen-1-one. However, data on the related isomer, 3,5,5-trimethyl-2-cyclohexen-1-one (isophorone), indicates moderate acute oral and dermal toxicity in animal studies.[6] It is also reported to be an irritant to the eyes and respiratory system.[6] Given the structural similarities, a cautious approach should be taken when handling any trimethyl-cyclohexenone isomers. The potential for biological activity is underscored by the reactivity of the  $\alpha,\beta$ -unsaturated ketone moiety, which can participate in Michael additions with biological nucleophiles such as cysteine residues in proteins.

## Conclusion

3,4,4-trimethyl-2-cyclohexen-1-one is a chemical entity for which detailed experimental data on physical properties, specific synthesis protocols, and comprehensive spectroscopic analysis are currently lacking in readily accessible scientific databases. Its reactivity is predicted to be characteristic of  $\alpha,\beta$ -unsaturated ketones, with susceptibility to both direct and conjugate nucleophilic addition. Professionals in research and drug development should be aware of the data gaps and exercise appropriate caution, drawing parallels from structurally similar and better-characterized isomers when considering its potential applications and handling. Further experimental investigation is required to fully elucidate the physicochemical and biological profile of this compound.

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